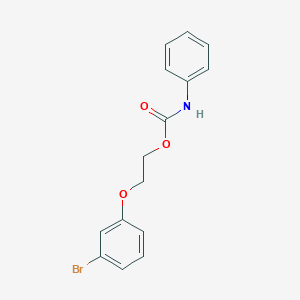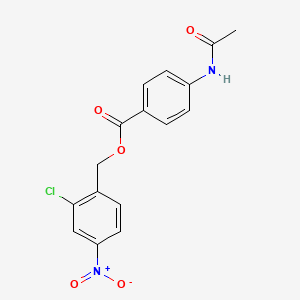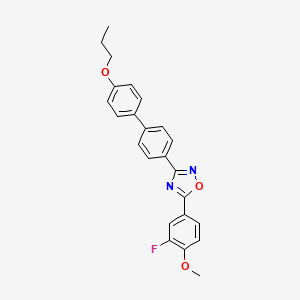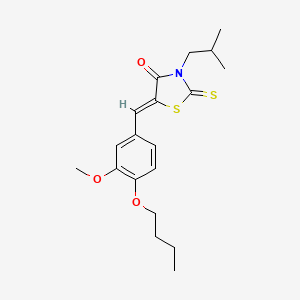
2-(3-bromophenoxy)ethyl phenylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromophenoxy)ethyl phenylcarbamate, also known as BP-897, is a selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease.
作用机制
2-(3-bromophenoxy)ethyl phenylcarbamate is a selective dopamine D3 receptor antagonist, which means that it blocks the activity of the dopamine D3 receptor. This receptor is primarily found in the mesolimbic pathway, which is involved in the reward system of the brain. By blocking the activity of the dopamine D3 receptor, 2-(3-bromophenoxy)ethyl phenylcarbamate reduces the reinforcing effects of drugs of abuse and reduces drug-seeking behavior. It also helps to improve cognitive function and reduce negative symptoms in schizophrenia by modulating the activity of the mesocortical pathway.
Biochemical and Physiological Effects
2-(3-bromophenoxy)ethyl phenylcarbamate has been shown to have a number of biochemical and physiological effects. In animal models, it has been shown to reduce drug-seeking behavior and improve cognitive function. It has also been shown to reduce negative symptoms in schizophrenia and improve motor symptoms in Parkinson's disease. Additionally, 2-(3-bromophenoxy)ethyl phenylcarbamate has been shown to modulate the activity of the mesolimbic and mesocortical pathways, which are involved in the reward system and cognitive function, respectively.
实验室实验的优点和局限性
One of the major advantages of 2-(3-bromophenoxy)ethyl phenylcarbamate is its selectivity for the dopamine D3 receptor, which means that it has fewer side effects than other drugs that target multiple dopamine receptors. Additionally, 2-(3-bromophenoxy)ethyl phenylcarbamate has shown promising results in animal models, which suggests that it may be a useful therapeutic agent in humans. However, there are also some limitations to using 2-(3-bromophenoxy)ethyl phenylcarbamate in lab experiments. For example, it can be difficult to obtain and purify, which can limit its availability for research. Additionally, more research is needed to fully understand its potential therapeutic applications in humans.
未来方向
There are many potential future directions for research on 2-(3-bromophenoxy)ethyl phenylcarbamate. One area of interest is the development of new drugs that target the dopamine D3 receptor, which may have even greater selectivity and fewer side effects than 2-(3-bromophenoxy)ethyl phenylcarbamate. Additionally, more research is needed to fully understand the potential therapeutic applications of 2-(3-bromophenoxy)ethyl phenylcarbamate in humans, particularly in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Finally, research is needed to determine the optimal dosing and administration of 2-(3-bromophenoxy)ethyl phenylcarbamate in humans, as well as its potential side effects.
合成方法
2-(3-bromophenoxy)ethyl phenylcarbamate can be synthesized using a multi-step process, starting with the reaction of 3-bromophenol and 2-chloroethyl phenylcarbamate to form 2-(3-bromophenoxy)ethyl phenylcarbamate. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization.
科学研究应用
2-(3-bromophenoxy)ethyl phenylcarbamate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the major areas of research is drug addiction, where 2-(3-bromophenoxy)ethyl phenylcarbamate has shown promising results in reducing drug-seeking behavior in animal models. It has also been studied in the treatment of schizophrenia, where it has been shown to improve cognitive function and reduce negative symptoms. Additionally, 2-(3-bromophenoxy)ethyl phenylcarbamate has been investigated for its potential use in the treatment of Parkinson's disease, where it may help to reduce motor symptoms and improve quality of life.
属性
IUPAC Name |
2-(3-bromophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-12-5-4-8-14(11-12)19-9-10-20-15(18)17-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBBSJUKSAPDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198568 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(3-Bromophenoxy)ethyl phenylcarbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[5-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-furyl]benzoate](/img/structure/B5151701.png)


![N-[1-(4-methoxybenzoyl)-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl]-N-phenyl-2-thiophenecarboxamide](/img/structure/B5151720.png)
![5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B5151721.png)
![2-(3,4-dimethoxyphenyl)-N-isopropyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5151741.png)

![2-chloro-N-[2-(4-fluorobenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B5151754.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-furamide](/img/structure/B5151761.png)
![3-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151772.png)
![N-(3-fluorophenyl)-N'-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5151779.png)
![N-benzyl-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5151783.png)